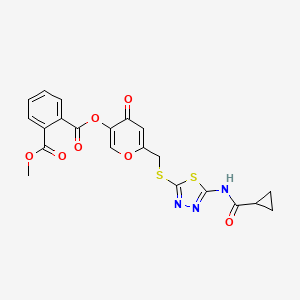

![molecular formula C18H19N5O2S2 B2504854 N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide CAS No. 921830-54-8](/img/structure/B2504854.png)

N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been a subject of interest due to their potential biological activities. For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity, with some compounds showing moderate to potent activity . Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were synthesized and assessed as COX-2 inhibitors, revealing significant anti-inflammatory activity . These syntheses typically involve chloroacetylation of amino benzothiazoles followed by reaction with various nucleophiles in the presence of a base .

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives is characterized by the presence of hydrogen bonding, which significantly influences their photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide can form three hydrogen bonds with water, acting as a bridge between molecules . The nature of the substituents on the benzothiazole moiety can lead to different hydrogen-bonded assemblies, affecting the compound's properties and interactions .

Chemical Reactions Analysis

The reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives is largely determined by the functional groups present in the molecule. These compounds can undergo further chemical reactions to produce a variety of derivatives with potential biological activities. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and found to exhibit antitumor activities, with some compounds inducing apoptosis and causing cell cycle arrest .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives are closely related to their structure and the nature of their substituents. Compounds such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been evaluated for their anti-inflammatory and antioxidant activities, demonstrating the influence of the thiazolidine ring on these properties . Additionally, the antimicrobial activity of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides has been investigated, showing potent effects against various bacterial and fungal species .

Scientific Research Applications

Green Synthesis and Antibacterial Evaluation

A green ultrasound synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated a significant reduction in reaction times and higher yields under ultrasound irradiation. These compounds showed promising antimicrobial activities against several bacterial and fungal strains, highlighting their potential in developing new antibacterial agents (Rezki, 2016).

Antitumor Activity

A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, evaluating their antitumor activity against 60 human tumor cell lines. Two compounds demonstrated considerable anticancer activity against certain cancer cell lines, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Another research focused on the synthesis of acetamide derivatives to investigate their analgesic properties. The study found that these compounds significantly reduced acetic acid-induced writhing responses and increased pain thresholds in thermal and mechanical nociceptive stimuli tests without affecting motor coordination, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).

Insecticidal Assessment

Research into the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm showed that these compounds could serve as effective insecticidal agents. This opens up new avenues for the development of agricultural pesticides (Fadda et al., 2017).

Photophysical Properties

The study of photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals provided insights into the assembly nature based on the substituent in the benzothiazole moiety. This research could contribute to the development of materials with specific photophysical characteristics (Balijapalli et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S2/c24-15(22-18-21-13-7-3-4-8-14(13)27-18)9-12-10-26-17(20-12)23-16(25)19-11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22,24)(H2,19,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWHKYXYWOGQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2504772.png)

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![2-({2-[2,4-Dichloro-5-(2-ethoxy-2-oxoethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2504794.png)